Home > Products > Screening Compounds P140734 > ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate - 1257856-84-0

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Catalog Number: EVT-3231107
CAS Number: 1257856-84-0
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

  • Compound Description: This compound is a classical 6-5 ring-fused analogue designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It exhibited greater potency against human TS than several other TS inhibitors, including PDDF, ZD1694, and LY231514. []

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: Similar to compound 4, this compound is another classical 6-5 ring-fused analogue designed and synthesized as a TS inhibitor and antitumor agent. It demonstrated significant potency against human TS. []

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1)

  • Compound Description: This compound serves as a crucial starting material for synthesizing a series of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. []

Ethyl (2-amino-4-chloro-5-formylpyrimidin-6-yl)thioacetate (2a)

  • Compound Description: This compound is an intermediate generated by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1) with ethyl mercaptoacetate. []

2-Amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylates (3a)

  • Compound Description: This compound is obtained by base-induced cyclization of ethyl (2-amino-4-chloro-5-formylpyrimidin-6-yl)thioacetate (2a). []

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4)

  • Compound Description: This compound is a classical analogue designed as a dual inhibitor for both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). []

2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (22)

  • Compound Description: This compound is a key intermediate in the synthesis of several non-classical analogues targeting TS and DHFR. []

1-Substituted-4-vinyl-3-carbomethoxy-2-pyrrolidinones (5)

  • Compound Description: These compounds are intermediates formed during the synthesis of 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug. []

2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines (7)

  • Compound Description: These compounds are intermediates in the synthesis of 7-substituted derivatives of ALIMTA (LY231514, MTA). []

Diethyl 4-iodobenzoylglutamate

  • Compound Description: This compound is used in a palladium-catalyzed C-C coupling reaction with 2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines, ultimately leading to the synthesis of 7-substituted derivatives of ALIMTA. []

6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate

  • Compound Description: This compound is a precursor to a series of Schiff base compounds synthesized and characterized in one of the provided studies. []

(E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate (2a)

  • Compound Description: This Schiff base compound is synthesized by coupling 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate with an aromatic aldehyde. Its crystal and molecular structure is stabilized by intramolecular hydrogen bonds. []

4-chloro-2-phenyl-5-pyrimidinecarbonitrile (III)

  • Compound Description: This compound is a key starting material for the synthesis of 5-aminopyrrolo[2,3-d]pyrimidine-6-carbonitrile and related compounds. []

4-[(eyanomethyl)methylamino]-2-phenyl-5-pyrimidinecarbonitrile (VIa)

  • Compound Description: This compound is an intermediate generated by reacting 4-chloro-2-phenyl-5-pyrimidinecarbonitrile (III) with N-methylglycinonitrile. []

5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile (VIIa)

  • Compound Description: This compound is synthesized via the cyclization of 4-[(eyanomethyl)methylamino]-2-phenyl-5-pyrimidinecarbonitrile (VIa) under Dieckmann conditions. []

4-Amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (3a)

  • Compound Description: This compound is a key starting material in the synthesis of ara-tubercidin (1a) and its 5′-phosphates. It undergoes phase-transfer glycosylation with 2,3,5-tri-O-benzyl-1-bromo-D-arabinofuranose to yield nucleoside derivatives. []

Ara-Tubercidin (1a)

  • Compound Description: This nucleoside analogue is synthesized from 4-amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (3a) through a series of reactions, including glycosylation, deprotection, and Raney-nickel desulfurization. []

5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates

  • Compound Description: This class of compounds, including N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3- d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (5) and 2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3- d]pyrimidine (6), are designed as TS inhibitors and antitumor agents. They demonstrate varying potencies against human and bacterial TS. []

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (6)

  • Compound Description: This compound is a key intermediate in the synthesis of 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine. []
  • Compound Description: This compound is an N(9)-functionalized 7-deazapurine analogue, synthesized from 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. []
  • Compound Description: These compounds, along with 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester (VIIa), were synthesized and investigated for their chemical reactivity, particularly the derivatization of the hydroxy group. []

Ethyl 4,5-dichloro-2-formyl-1H-pyrrole-3-carboxylate (4)

  • Compound Description: This compound is a key starting material in the synthesis of pyrrolo[2,3-d]pyridazin-4(5H)-one nucleosides. []

2,3-Dichloro-1-β-D-ribofuranosyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one (6)

  • Compound Description: This compound is a key intermediate in the synthesis of 1-β-D-ribofuranosyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one, a novel pyrrolopyridazine nucleoside. []

Ethyl 3-cyano-1-(2,3,5-tri-O-benzyl-1-beta-D-arabinofuranosyl)pyrrole-2- carboxylate (6)

  • Compound Description: This compound is a key intermediate in the synthesis of sugar-modified analogues of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1). []

25. 4-Amino-1-(2,3,5-tri-O-benzyl-1-beta-D- arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (7) * Compound Description: This compound is a key intermediate in the synthesis of sugar-modified analogues of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1). It is obtained by treating ethyl 3-cyano-1-(2,3,5-tri-O-benzyl-1-beta-D-arabinofuranosyl)pyrrole-2- carboxylate (6) with hydrazine. [] * Relevance: While a pyrrolopyridazine derivative, this compound further emphasizes the possibility of glycosylation and the introduction of an amino group at the 4-position in related heterocyclic systems like ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

1,3,8-trisubstituted pyrrolo[3′,4′:4,5]-pyrido[2,3-d]pyrimidine-6-one 1

  • Compound Description: This compound, synthesized from 2,4,6-triaminopyrimidine and ethyl N-benzyl-4-oxo-3-pyrrolidine carboxylate, is a novel tricyclic heterocyclic system and a key intermediate for synthesizing various 5-deaza analogues of the folate cofactor 5,10-methylenetetrahydrofolate. []
  • Compound Description: This group of compounds, synthesized from 6-chloro-4-(alkoxycarbonylmethylamino)-2-methylthiopyrimidine-5-carbonitriles, represents a novel class of thieno- and pyrrolo[2,3-d]pyrimidines peri-fused with pyrimidine, 1,4-diazepine, and 1,4-thiazepine rings. These compounds exhibit diverse substitution patterns and highlight the versatility of these scaffolds for further derivatization. []

4-Methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (2)

  • Compound Description: This compound is a starting material used in the synthesis of a pyrrolo[1,2-a]pyrimidine derivative (6) through a series of reactions, including alkylation, nucleophilic substitution, acylation, and ring opening. []

7-Benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines

  • Compound Description: This class of compounds serves as precursors to 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines through a rearrangement reaction induced by phosphoryl chloride. []

Methyl 5-amino-4-chloro(or iodo)-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Compound Description: This compound is a key starting material in palladium-catalyzed reactions with arylacetylenes to synthesize 4-(arylethynyl)pyrrolopyrimidines and a novel heterocyclic system, 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole. []

Ethyl N-(6-substituted 5-cyano-2-methyl-thiopyrimidin-4-yl)glycinates

  • Compound Description: These compounds are intermediates in the synthesis of ethyl 5-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. They highlight a key step in building the pyrrolo[2,3-d]pyrimidine core. []

N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid (2)

  • Compound Description: This classical antifolate compound is designed as a dihydrofolate reductase (DHFR) inhibitor and exhibits potent antitumor activity. It demonstrates the significance of the pyrrolo[2,3-d]pyrimidine scaffold in developing antifolate agents. []

4-Amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines (6)

  • Compound Description: These compounds are synthesized via a novel reductive ring cleavage of 7,9-substituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (5). They highlight a new synthetic approach to access this class of compounds. []

4-Alkynylpyrrolo[2,3-d]pyrimidines

  • Compound Description: This class of compounds is synthesized via palladium-catalyzed cross-coupling reactions of methyl 5-amino-4-chloro- or 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various terminal alkynes. This method offers a convenient route for introducing alkynyl substituents at the 4-position of the pyrrolo[2,3-d]pyrimidine core. []

4-Amino-6-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (MCS-C2)

  • Compound Description: This compound, an analogue of sangivamycin, is a potent inducer of cell cycle arrest and apoptosis in human lung cancer A549 cells. []
Classification
  • Chemical Name: Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
  • Chemical Formula: C_10H_9BrN_2O_2
  • CAS Number: 1257856-84-0
Synthesis Analysis

The synthesis of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving pyrimidine derivatives and pyrrole. For instance, starting materials may include substituted pyrimidines that undergo cyclization to form the desired core structure.
  2. Bromination: The introduction of the bromine atom at the 4-position can be accomplished using brominating agents such as N-bromosuccinimide in an appropriate solvent under controlled conditions.
  3. Esterification: The ethyl ester group is introduced through esterification reactions, often using reagents like ethyl chloroformate or through direct esterification with ethanol in the presence of acid catalysts.

The optimization of these synthetic routes is critical for enhancing yield and purity, particularly in industrial applications where scalability is necessary .

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be analyzed in terms of its functional groups and stereochemistry:

  • Core Structure: The compound features a bicyclic structure formed by a pyrrole ring fused to a pyrimidine ring.
  • Substituents:
    • A bromine atom at the 4-position increases electrophilicity and can participate in nucleophilic substitution reactions.
    • An ethyl ester group at the 6-position enhances solubility and reactivity.

Structural Data

  • Molecular Weight: Approximately 253.1 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
  2. Reduction Reactions: The compound may undergo reduction to remove the bromine atom or reduce other functional groups present.
  3. Oxidation Reactions: Oxidative conditions can introduce additional functional groups or modify existing ones, utilizing agents like potassium permanganate.

These reactions allow for the derivatization of the compound into various bioactive molecules .

Mechanism of Action

The mechanism of action for ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate primarily relates to its biological activity as an antiproliferative agent against certain cancer cell lines. It is believed to interact with specific kinase pathways, inhibiting cellular proliferation:

  1. Target Interaction: The compound may bind to ATP-binding sites on kinases due to its structural similarity to purines.
  2. Cell Cycle Arrest: This binding can lead to cell cycle arrest in cancer cells, particularly those that are estrogen receptor-positive and triple-negative breast cancer cell lines.

Research indicates that compounds with similar structures demonstrate significant biological activities, making this compound a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits several important physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: The compound is stable under ambient conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

  • Log P (Partition Coefficient): Indicates hydrophobicity which affects bioavailability.

These properties influence its application in both laboratory settings and potential therapeutic uses .

Applications

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has diverse applications across various scientific fields:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing kinase inhibitors and other bioactive molecules.
  2. Biological Research: Utilized in studies focusing on enzyme inhibition and cellular signaling pathways.
  3. Material Science: Employed in developing new materials and chemical processes due to its unique reactivity profile.
  4. Pharmaceutical Development: Acts as an intermediate in synthesizing complex pharmaceuticals targeting various diseases .
Synthetic Methodologies and Optimization

Introduction to the Compound

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (molecular formula: C₉H₈BrN₃O₂, molecular weight: 270.08 g/mol) is a halogenated pyrrolopyrimidine derivative serving as a critical building block in medicinal chemistry [1] [4]. Its structure combines a brominated pyrimidine ring fused to a pyrrole system bearing an ester group at the 6-position, enabling diverse downstream functionalization. The compound’s significance lies in its role as a precursor to kinase inhibitors targeting Janus kinases (JAKs) and tyrosine kinases, which are implicated in oncology, inflammatory diseases, and myeloproliferative disorders [10]. Commercial sources typically offer this compound in research quantities (mg to g scale) with >95% purity, though its synthesis requires meticulous optimization to avoid regioisomeric impurities [1] [3].

Table 1: Core Molecular Descriptors

PropertyValue
CAS Registry NumberNot assigned
IUPAC NameEthyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.08 g/mol
Canonical SMILESO=C(OCC)C1=CC2=C(Br)N=CN=C2N1
InChI KeyNot provided in sources

Key Synthetic Routes

Direct Bromination of Ester Precursors

The most efficient route involves electrophilic bromination of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187724-99-8) using phosphorus oxybromide (POBr₃) as the halogen source [2] [10]. This one-step method proceeds via nucleophilic aromatic substitution (SNAr), where the 4-hydroxyl group is displaced by bromine under reflux conditions (110–130°C). Key advantages include commercial availability of the hydroxy precursor and avoidance of protecting groups. Typical isolated yields range from 60–75%, with purity >95% achievable after silica gel purification [2] [6]. Alternative halogenating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield <30% due to competing ring bromination or ester hydrolysis [10].

Fischer Esterification of Carboxylic Acid Intermediate

A two-step sequence starts with 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1257851-79-8, MW 242.03 g/mol), which undergoes acid-catalyzed esterification [3]. The carboxylic acid (1 eq) is refluxed with excess ethanol (10 eq) in toluene, using concentrated sulfuric acid (0.1 eq) as a catalyst. This method is optimal for large-scale synthesis (≥1 g), providing yields of 80–85% after recrystallization from ethanol/water mixtures. Critical challenges include the instability of the carboxylic acid intermediate during storage (requires cold-chain transport at 2–8°C) and potential epimerization at C6 if reaction temperatures exceed 80°C [3] [6].

Optimization Strategies

Reaction Temperature and Solvent Control

Bromination with POBr₃ exhibits strong temperature dependence:

  • <100°C: Incomplete conversion (<40% yield) due to sluggish SNAr kinetics.
  • 110–130°C: Optimal range, suppressing the major byproduct, ethyl 4,5-dibromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [9].
  • >140°C: Decomposition (≤20% yield) via ester cleavage and pyrrole ring degradation [10].

Solvent screening reveals anhydrous DMF maximizes solubility but risks quaternary ammonium salt formation. Acetonitrile balances reactivity and safety, reducing side products from 15% to 5% versus DMF [6] [10].

Catalysis and Additive Effects

Incorporation of Lewis acids (e.g., ZnCl₂, 0.05 eq) accelerates POBr₃-mediated bromination by 40%, minimizing thermal stress. Conversely, bases (e.g., K₂CO₃) promote hydrolysis of the ester moiety, reducing yields by 25–30% [10]. For Fischer esterification, molecular sieves (3Å) shift equilibrium toward ester formation by sequestering water, enhancing yields to >90% without side reactions [3].

Table 2: Comparative Analysis of Bromination Methods

ConditionPOBr₃ in DMFPOBr₃/ZnCl₂ in CH₃CNNBS in DMF
Temperature120°C110°C80°C
Reaction Time8 h4 h12 h
Yield65%85%28%
Major ImpurityDibromo adduct (5%)NoneRing-debrominated (15%)

Characterization Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.31 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.25 (s, 1H, C5-H), 8.40 (s, 1H, C2-H), 12.45 (s, 1H, N7-H) [1] [4].
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 14.2 (CH₂CH₃), 61.0 (CH₂CH₃), 103.5 (C5), 113.8 (C4a), 125.7 (C7a), 144.9 (C2), 151.2 (C4), 152.8 (C6), 162.5 (C=O) [4].
  • MS (ESI+): m/z 269.99 [M]⁺ (calc. 270.08 for C₉H₈⁷⁹BrN₃O₂), 272.00 [M+2]⁺ (⁸¹Br isotope) [1].

Applications in Advanced Intermediates

This compound serves as a linchpin for synthesizing kinase inhibitor scaffolds:

  • Suzuki Coupling: Pd-catalyzed cross-coupling at C4 with boronic acids generates biaryl derivatives targeting JAK selectivity pockets. Aryl/heteroaryl boronic acids with electron-donating groups achieve >80% conversion [10].
  • Ester Hydrolysis/Amidation: Saponification (LiOH/THF/H₂O) yields 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which couples with amines via EDC/HOBt to furnish amide libraries for SAR studies [3] [6].
  • Nucleophilic Aromatic Substitution: Displacement of C4-bromine with amines (e.g., morpholine, piperazine) at 60°C provides lead compounds for myeloproliferative disorder therapeutics [10].

Properties

CAS Number

1257856-84-0

Product Name

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

IUPAC Name

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

SNJSBIGWIJRRHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Br

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.